molecular formula C13H9NO2S B15177875 2-(2-Benzothiazolyloxy)phenol CAS No. 70216-96-5

2-(2-Benzothiazolyloxy)phenol

Cat. No.: B15177875
CAS No.: 70216-96-5
M. Wt: 243.28 g/mol
InChI Key: MZODOBBOQXPSNU-UHFFFAOYSA-N
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Description

2-(2-Benzothiazolyloxy)phenol is an organic compound with the molecular formula C13H9NO2S. It is a derivative of benzothiazole and phenol, characterized by the presence of a benzothiazole ring fused to a phenol moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzothiazolyloxy)phenol typically involves the condensation of 2-aminothiophenol with salicylaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product . The reaction can be carried out in solvents such as ethanol or methanol, with reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzothiazolyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Benzothiazolyloxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Benzothiazolyloxy)phenol involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, modulating their activity. The benzothiazole ring is known to interact with nucleic acids, potentially affecting gene expression and cellular processes . The phenol moiety can undergo redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Benzothiazolyloxy)phenol is unique due to its specific combination of a benzothiazole ring and a phenol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential as a fluorescent probe and therapeutic agent highlight its versatility compared to similar compounds .

Properties

CAS No.

70216-96-5

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yloxy)phenol

InChI

InChI=1S/C13H9NO2S/c15-10-6-2-3-7-11(10)16-13-14-9-5-1-4-8-12(9)17-13/h1-8,15H

InChI Key

MZODOBBOQXPSNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)OC3=CC=CC=C3O

Origin of Product

United States

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